Amcasertib -

Amcasertib

Catalog Number: EVT-8192208
CAS Number:
Molecular Formula: C31H33N5O2S
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amcasertib is an orally available cancer cell stemness kinase inhibitor with potential antineoplastic activity. Even though the exact target has not been fully elucidated, amcasertib targets and inhibits one or more pathways involved in cancer stem cell survival. As a result, cancer stem cell (CSC) growth as well as heterogeneous cancer cell growth is inhibited. CSCs, self-replicating cells able to differentiate into heterogeneous cancer cells, appear to be responsible for both tumor relapse and metastasis.
Source and Classification

Amcasertib is synthesized by AbbVie Inc., a global biopharmaceutical company. It falls under the category of small molecule inhibitors and is classified as an antineoplastic agent due to its potential use in cancer treatment. The compound has been investigated in clinical trials for its efficacy against solid tumors and hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Amcasertib involves several steps, typically starting from commercially available precursors. The synthetic route includes:

  1. Formation of Key Intermediates: The initial steps involve the formation of key intermediates through reactions such as amination and acylation.
  2. Cyclization: A cyclization step is performed to form the core structure of the compound, which is critical for its biological activity.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing.

The detailed synthetic pathway may vary depending on specific conditions and desired yields, but it generally adheres to established organic synthesis techniques.

Molecular Structure Analysis

Structure and Data

Amcasertib has a complex molecular structure characterized by multiple functional groups that contribute to its activity. The molecular formula is C22H25N5O4C_{22}H_{25}N_{5}O_{4}, and its molecular weight is approximately 423.47 g/mol.

  • Key Structural Features:
    • A central core that interacts with the ATP-binding site of mTOR.
    • Various substituents that enhance solubility and bioavailability.

The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy, providing insights into the binding interactions with mTOR.

Chemical Reactions Analysis

Reactions and Technical Details

Amcasertib primarily acts through competitive inhibition of mTOR by binding to its active site. This interaction prevents the phosphorylation of downstream targets involved in cell cycle progression and survival pathways.

  • Key Reactions:
    • Inhibition of mTOR leads to decreased phosphorylation of p70S6K and 4EBP1, resulting in reduced protein synthesis.
    • Disruption of the feedback loop may lead to altered signaling in other pathways, such as AKT signaling.

These reactions are critical for understanding how Amcasertib exerts its therapeutic effects in cancer cells.

Mechanism of Action

Process and Data

The mechanism of action of Amcasertib involves:

  1. Inhibition of mTOR Activity: By binding to mTOR, Amcasertib inhibits its kinase activity.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of key substrates involved in cell growth and metabolism.
  3. Induction of Apoptosis: As a consequence, cancer cells may undergo apoptosis due to disrupted survival signals.

Studies have shown that Amcasertib effectively reduces tumor growth in preclinical models by targeting these pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amcasertib is typically a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents and limited solubility in water, which can affect formulation strategies for drug delivery.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Understanding the pKa values is essential for predicting solubility and permeability characteristics.

These properties are vital for drug formulation and delivery systems aimed at maximizing therapeutic efficacy.

Applications

Scientific Uses

Amcasertib is primarily being investigated for:

  • Cancer Treatment: Its main application lies in treating various cancers, particularly those driven by aberrant mTOR signaling.
  • Combination Therapies: Research is ongoing into its use in combination with other therapies to overcome resistance mechanisms observed in certain tumors.

Clinical trials are crucial for establishing its safety profile and efficacy across different cancer types, with ongoing studies assessing its potential as a novel therapeutic agent in oncology.

Mechanistic Insights into Amcasertib’s Molecular Targeting

Inhibition of Cancer Stemness Pathways via Nanog Suppression

Amcasertib (designated BBI-503 in preclinical studies) functions as a first-in-class cancer stemness kinase inhibitor, with its primary mechanism involving the targeted suppression of the transcription factor Nanog, a central regulator of pluripotency and self-renewal in cancer stem cells (CSCs). In ovarian cancer models characterized by diverse genetic profiles, Amcasertib exhibited significant cytotoxicity by downregulating Nanog expression, leading to the disruption of CSC maintenance and function. This was demonstrated through in vitro assays where Amcasertib treatment resulted in a dose-dependent reduction of spheroid formation capacity in OVCAR-3 cells and primary ovarian cancer stem cells (OCSCs), alongside induction of apoptosis. Notably, Nanog suppression was more pronounced in estrogen receptor (ER)-negative ovarian cancer subtypes, correlating with heightened therapeutic efficacy [1].

Further validation emerged from breast cancer stem cell (BCSC) studies, where Amcasertib exposure at an IC₅₀ of 1.9 μM (48 hours) significantly impaired colony formation and sphere growth—functional hallmarks of stemness. Flow cytometric analysis confirmed elevated apoptosis rates in treated BCSCs, directly linking Nanog inhibition to diminished self-renewal and survival [5]. This anti-stemness effect extends beyond solid tumors; investigations in hepatocellular carcinoma (HCC) posit Amcasertib’s potential to target stemness-high CSCs marked by SOX9 or CD133/EpCAM, thereby overcoming therapy resistance and metastasis driven by this subpopulation [6].

Table 1: Anti-Stemness Effects of Amcasertib Across Cancer Models

Cancer TypeCSC Marker/TargetKey Functional EffectsReference
Ovarian CancerNanogReduced spheroid growth; Apoptosis induction in OCSCs [1]
Breast Cancer (TNBC)Stemness kinasesImpaired colony/sphere formation; Apoptosis in BCSCs [5]
Hepatocellular CarcinomaSOX9/CD133/EpCAMTheoretical disruption of stemness-high CSCs (Preclinical) [6]

Modulation of Serine-Threonine Kinase Activity in Tumorigenesis

Amcasertib acts as a multi-kinase inhibitor with high specificity for a spectrum of serine-threonine kinases implicated in oncogenic signaling cascades. By targeting these kinases, Amcasertib disrupts downstream survival, proliferation, and stress-response pathways essential for tumorigenesis. In ovarian cancer cell lines (e.g., MDAH-2774), treatment with Amcasertib induced G1 phase cell cycle arrest and suppressed colony formation, indicating blockade of kinase-driven proliferative signals [1].

The compound’s kinase-inhibitory profile directly intersects with stemness maintenance. In BCSCs, Amcasertib’s inhibition of key serine-threonine kinases within stemness networks led to significant apoptosis without altering cell cycle distribution, suggesting a primary effect on survival pathways rather than proliferation per se. This kinase inhibition translates beyond cytotoxicity to impair critical CSC phenotypes like invasion and migration—processes reliant on kinase-mediated cytoskeletal remodeling and signal transduction [5]. Importantly, Amcasertib’s efficacy persists irrespective of common oncogenic mutations, highlighting its broad applicability against kinase-dependent tumorigenic processes upstream of genetic heterogeneity [1] [5].

Role in Disrupting Epithelial-Mesenchymal Transition Dynamics

Epithelial-mesenchymal transition (EMT) is a pivotal process conferring metastatic potential and therapy resistance upon cancer cells, characterized by loss of epithelial markers (e.g., E-cadherin), gain of mesenchymal markers (e.g., N-cadherin, Vimentin), and enhanced migratory/invasive capabilities. Amcasertib potently disrupts EMT dynamics primarily through its stemness-inhibitory actions.

In ovarian cancer models, Amcasertib treatment significantly reduced the invasion and migration of MDAH-2774 cells and OCSCs. Mechanistically, this aligns with Nanog suppression, as Nanog is a known upstream regulator of EMT transcription factors like SNAIL and SLUG [1]. Similarly, in BCSCs, Amcasertib exposure led to marked decreases in both invasion (through extracellular matrix) and migration (across membrane pores), quantified using standardized CytoSelect assays. This impairment of EMT functional outputs underscores Amcasertib’s role in limiting metastatic progression [5].

The link between stemness inhibition and EMT blockade is further reinforced by observations in HCC models, where CSC markers like SOX9 actively drive EMT via Wnt/β-catenin and TGF-β/Smad signaling [6]. By targeting the core stemness kinases governing these pathways, Amcasertib indirectly suppresses the transcriptional reprogramming underlying EMT.

Crosstalk with STAT3 and Wnt/β-Catenin Signaling Networks

Amcasertib’s antitumor effects are amplified through its intricate modulation of two critical, interconnected oncogenic pathways: STAT3 and Wnt/β-catenin.

  • STAT3 Signaling: STAT3, a transcription factor activated by phosphorylation (pSTAT3-Tyr705), promotes CSC survival, proliferation, and immune evasion. Research reveals a crucial crosstalk wherein galectin-3—upregulated by Wnt signaling—binds directly to STAT3’s SH2 domain, enhancing its phosphorylation and nuclear translocation. Amcasertib’s disruption of stemness kinases likely interferes with this axis. Supporting this, galectin-3 inhibitors (e.g., GB1107) significantly reduce pSTAT3 and β-catenin activity in gastric cancer models [2], providing a mechanistic parallel. In retinal pigment epithelium, Wnt3a directly increased STAT3 activation and nuclear translocation, and STAT3 knockdown abolished Wnt3a-mediated protection from oxidative stress, demonstrating functional interdependence [3]. Amcasertib, by targeting upstream kinases common to both pathways, potentially disrupts this pro-survival STAT3-Wnt crosstalk.

  • Wnt/β-Catenin Signaling: Canonical Wnt signaling, dysregulated in many cancers, stabilizes β-catenin, enabling its nuclear translocation and activation of TCF/LEF-driven genes (e.g., Cyclin D1, c-MYC). Amcasertib impacts this pathway through multiple nodes. Firstly, Nanog suppression directly or indirectly modulates Wnt activity. Secondly, inhibition of specific serine-threonine kinases may destabilize the β-catenin destruction complex or impair LRP5/6 co-receptor function. Evidence shows galectin-3 mediates WNT-induced STAT3 activation [2], placing it as a potential node for Amcasertib’s action. Furthermore, miRNAs dysregulated in cancer (e.g., miR-122, miR-148a) can target Wnt ligands (e.g., WNT1) or receptors, forming feedback loops with the Wnt pathway [7]. While not directly studied with Amcasertib, its kinase inhibition could influence such regulatory miRNA networks.

Table 2: Amcasertib and Crosstalk Between STAT3 and Wnt/β-catenin Pathways

Pathway ComponentInteraction MechanismPotential Impact of Amcasertib
Galectin-3Mediates WNT1-induced STAT3 phosphorylation; Binds STAT3 SH2 domainKinase inhibition may downregulate galectin-3 expression or function
β-cateninForms nuclear complex with TCF/LEF; Target of destruction complexIndirect suppression via upstream kinase inhibition/Nanog downregulation
pSTAT3 (Y705)Activated by galectin-3/Wnt; Promotes survival gene transcriptionReduced phosphorylation via disruption of upstream activators (kinases, galectin-3)
NanogPotential upstream regulator/modulator of Wnt and STAT3Direct suppression disrupts pathway crosstalk
Regulatory miRNAse.g., miR-148a targets WNT1; Modulated by Wnt activityKinase inhibition may alter miRNA expression affecting Wnt ligands/receptors

The convergence of STAT3 and Wnt signaling on CSC maintenance and EMT underscores the therapeutic significance of Amcasertib’s multi-targeted inhibition. Disrupting this crosstalk not only impairs tumor growth but also counteracts key resistance mechanisms, positioning Amcasertib as a promising agent against advanced, stemness-driven malignancies [2] [3] [5].

Properties

Product Name

Amcasertib

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(E)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide

Molecular Formula

C31H33N5O2S

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17+

InChI Key

QDWKGEFGLQMDAM-JJIBRWJFSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.